

Technical Guide: Spectroscopic Analysis of 1isobutyl 9-(sulphooxy)octadecanoate

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the standard methodologies for the spectroscopic characterization of the novel sulfated fatty acid ester, 1-isobutyl 9-(sulphooxy)octadecanoate. While specific experimental data for this compound is not currently available in public literature, this guide provides a comprehensive framework for its synthesis, purification, and analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data presentation formats detailed herein serve as a robust template for researchers working with similar long-chain fatty acid derivatives.

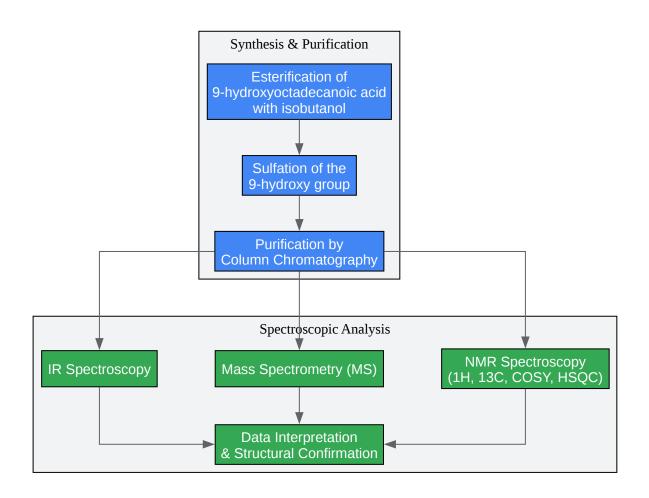
Introduction

1-isobutyl 9-(sulphooxy)octadecanoate is a sulfated fatty acid ester. Compounds within this class are of interest for their potential surfactant properties and biological activities. Thorough structural elucidation is the first critical step in understanding the physicochemical and biological characteristics of such a novel compound. This guide details the analytical workflow for confirming the identity and purity of 1-isobutyl 9-(sulphooxy)octadecanoate through established spectroscopic techniques.

Proposed Synthetic and Analytical Workflow

The characterization of 1-isobutyl 9-(sulphooxy)octadecanoate would typically follow a logical progression from synthesis to spectroscopic analysis. The following diagram illustrates this proposed workflow.





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Caption: Proposed workflow for the synthesis and spectroscopic characterization of 1-isobutyl 9-(sulphooxy)octadecanoate.

Experimental Protocols

The following are generalized protocols for acquiring the necessary spectroscopic data. Instrument parameters should be optimized for the specific sample.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of purified 1-isobutyl 9-(sulphooxy)octadecanoate in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR: Acquire spectra with a spectral width of 0-12 ppm. Key signals to identify would be the isobutyl group protons, the methine proton at the C9 position, and the methylene protons adjacent to the ester and sulfate groups.
- ¹³C NMR: Acquire spectra with a spectral width of 0-200 ppm. Expected signals would include the carbonyl carbon of the ester, the carbon bearing the sulfate group, and the distinct carbons of the isobutyl group.
- 2D NMR (COSY, HSQC): These experiments would be conducted to establish proton-proton and proton-carbon correlations, respectively, which are crucial for unambiguous assignment of all signals.

3.2. Infrared (IR) Spectroscopy

- Sample Preparation: Apply a thin film of the neat compound onto a salt plate (e.g., NaCl or KBr) or acquire data using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan in the range of 4000-400 cm⁻¹. Key vibrational bands to identify would be the S=O stretch of the sulfate group, the C=O stretch of the ester, and C-H stretches of the alkyl chains.

3.3. Mass Spectrometry (MS)

- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: An electrospray ionization (ESI) mass spectrometer, likely coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.



• Data Acquisition: Acquire spectra in both positive and negative ion modes. The negative ion mode is expected to be particularly informative for observing the deprotonated molecule and fragmentation patterns involving the sulfate group.

Hypothetical Spectroscopic Data

The following tables present the expected data for 1-isobutyl 9-(sulphooxy)octadecanoate based on its structure.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.5	m	1H	-CH(OSO₃H)-
~3.8	d	2H	-COOCH ₂ -
~2.3	t	2H	-CH ₂ COO-
~1.9	m	1H	-CH(CH ₃) ₂
~1.6	m	4H	-CH ₂ CH ₂ COO- and - CH ₂ CH(OSO ₃ H)-
~1.3	br s	22H	-(CH ₂)11-
~0.9	d	6H	-CH(CH ₃) ₂
~0.88	t	3H	-CH ₂ CH ₃

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Assignment
~173	C=O (ester)
~80	-C(OSO ₃ H)-
~71	-COOCH ₂ -
~35-22	Alkyl Chain Carbons
~28	-CH(CH ₃) ₂
~19	-CH(CH ₃) ₂
~14	-CH ₂ CH ₃

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2925, 2855	Strong	C-H (aliphatic) stretch
1740	Strong	C=O (ester) stretch
1250	Strong	S=O (sulfate) asymmetric stretch
1060	Strong	S=O (sulfate) symmetric stretch
1170	Medium	C-O (ester) stretch

Table 4: Expected High-Resolution Mass Spectrometry (HRMS) Data

Ion Mode	Calculated m/z	Observed m/z	Assignment
ESI-	[M-H] ⁻	(Hypothetical)	Deprotonated molecule
ESI+	[M+Na]+	(Hypothetical)	Sodium adduct



Conclusion

The comprehensive application of NMR, IR, and MS, as outlined in this guide, provides an effective strategy for the unequivocal structural determination of 1-isobutyl 9-(sulphooxy)octadecanoate. The provided protocols and data templates serve as a foundational reference for researchers engaged in the synthesis and characterization of novel sulfated fatty acid esters.

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 1-isobutyl 9-(sulphooxy)octadecanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15178714#1-isobutyl-9-sulphooxy-octadecanoate-spectroscopic-data-nmr-ir-ms]

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